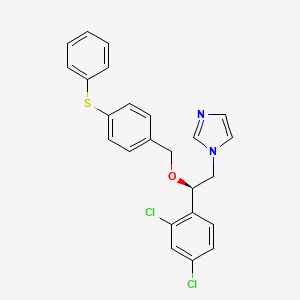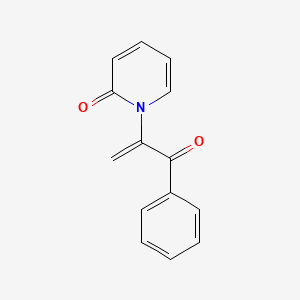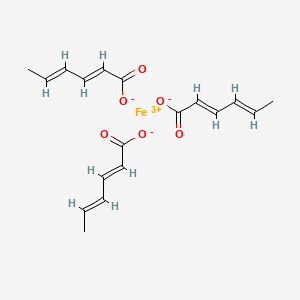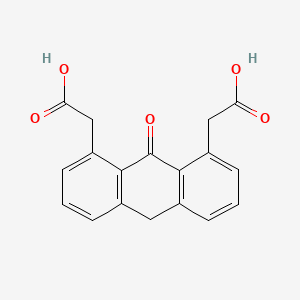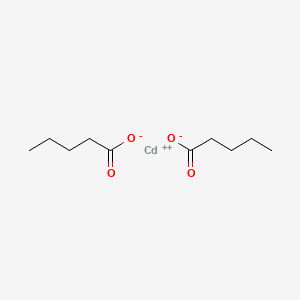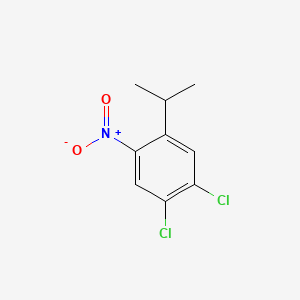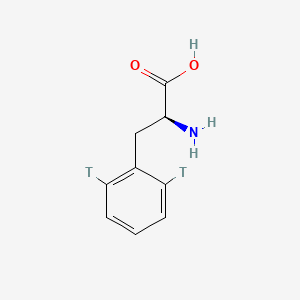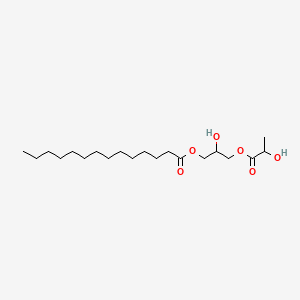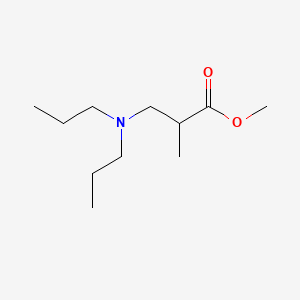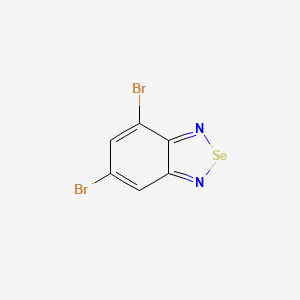amino}benzoate CAS No. 16907-10-1](/img/structure/B12648503.png)
Ethyl 4-{[3-(2-amino-4-oxo-1,4-dihydropteridin-6-yl)propyl](4-methylbenzene-1-sulfonyl)amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Nebivolol involucra múltiples pasos, comenzando con la condensación de 6-fluoro-3,4-dihidro-2H-1-benzopirano con 2-(clorometil)oxirano para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con 2-(6-fluoro-3,4-dihidro-2H-1-benzopiran-2-il)-2-hidroxietilamina en condiciones básicas para producir Nebivolol .
Métodos de Producción Industrial
La producción industrial de Nebivolol generalmente implica síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. El proceso está optimizado para un alto rendimiento y pureza, empleando a menudo técnicas avanzadas de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Nebivolol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El Nebivolol puede oxidarse para formar varios metabolitos.
Reducción: El compuesto puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: El Nebivolol puede participar en reacciones de sustitución nucleófila, particularmente en el anillo de benzopirano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como el metóxido de sodio a menudo se emplean en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos de Nebivolol .
Aplicaciones Científicas De Investigación
El Nebivolol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo en estudios de antagonistas de los receptores beta-adrenérgicos.
Biología: Se investiga por sus efectos sobre las vías de señalización celular y las interacciones de los receptores.
Medicina: Se ha estudiado ampliamente por sus efectos terapéuticos en la hipertensión y la insuficiencia cardíaca.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y formulaciones cardiovasculares
Mecanismo De Acción
El Nebivolol ejerce sus efectos principalmente a través de la inhibición selectiva de los receptores adrenérgicos beta-1, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Además, mejora la liberación de óxido nítrico, lo que resulta en vasodilatación. Los objetivos moleculares incluyen los receptores adrenérgicos beta-1 y la óxido nítrico sintasa endotelial, que participan en la regulación del tono vascular y la función cardíaca .
Comparación Con Compuestos Similares
Compuestos Similares
Atenolol: Otro bloqueador selectivo beta-1, pero sin propiedades vasodilatadoras.
Metoprolol: Similar al Atenolol, utilizado para la hipertensión y la insuficiencia cardíaca.
Bisoprolol: Otro bloqueador selectivo beta-1 con usos terapéuticos similares.
Singularidad
El Nebivolol destaca por su doble mecanismo de acción, combinando el antagonismo de los receptores beta-1 con la vasodilatación mediada por el óxido nítrico. Esta combinación única proporciona beneficios cardiovasculares adicionales en comparación con otros betabloqueantes .
Propiedades
Número CAS |
16907-10-1 |
|---|---|
Fórmula molecular |
C25H26N6O5S |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
ethyl 4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C25H26N6O5S/c1-3-36-24(33)17-8-10-19(11-9-17)31(37(34,35)20-12-6-16(2)7-13-20)14-4-5-18-15-27-22-21(28-18)23(32)30-25(26)29-22/h6-13,15H,3-5,14H2,1-2H3,(H3,26,27,29,30,32) |
Clave InChI |
BBROIYFATJFYSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


